molecular formula C18H20N6O2 B2867659 6-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 887215-24-9

6-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2867659
CAS No.: 887215-24-9
M. Wt: 352.398
InChI Key: FWHJMZNMZWPIIB-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused triazole-pyrimidine core. Its structure features a phenyl group at position 3 and a 2-(azepan-1-yl)-2-oxoethyl substituent at position 6 (Figure 1). The azepan-1-yl moiety introduces a seven-membered lactam ring, which may enhance lipophilicity and influence pharmacokinetic properties . Synthetically, similar triazolopyrimidines are often prepared via cyclocondensation of propargyl derivatives with heterocyclic precursors, as seen in Schemes 1–3 of and . The compound is cataloged in screening libraries (ID: C656-0004) with a molecular weight of 380.45 g/mol (C₂₀H₂₄N₆O₂) and is available in 27 mg quantities for research purposes .

Properties

IUPAC Name

6-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c25-15(22-10-6-1-2-7-11-22)12-23-13-19-17-16(18(23)26)20-21-24(17)14-8-4-3-5-9-14/h3-5,8-9,13H,1-2,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHJMZNMZWPIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis

Ethyl acetoacetate is benzylated using phenyl-substituted benzyl bromides in refluxing toluene, yielding β-keto esters. For example, benzylation with 3-phenylpropanoyl chloride generates intermediates amenable to cyclization.

Cyclization to Triazolopyrimidinone

Cyclization of benzylated β-keto esters with 3-amino-1,2,4-triazole in dimethylformamide (DMF) at 120°C for 10 hours forms the triazolopyrimidinone scaffold. Triethylamine (0.25 mol) catalyzes this step, achieving yields of 76–85%. Introduction of a chloromethyl group at position 5 is achieved by reacting the core with chloromethyl ethyl ether in acetonitrile at 80°C for 4 hours, followed by silica gel chromatography (petroleum ether:ethyl acetate, 5:1).

Characterization Data

  • 1H-NMR (DMSO-d6) : δ 8.09 (d, J = 7.6 Hz, 2H, Ph), 7.53 (m, 3H, Ph), 6.18 (s, 1H, pyrimidinone-H), 4.67 (s, 2H, -CH2Cl).
  • HRMS : m/z 274.0621 (C13H11ClN4O).

Functionalization at Position 6: Azepane Coupling

The chloromethyl group at position 5 undergoes nucleophilic substitution with azepane-1-carboxamide. This step is adapted from methodologies used for piperazine derivatives.

Reaction Conditions

A mixture of 5-chloromethyl-3-phenyl-triazolopyrimidin-7-one (1 mmol), azepane-1-carboxamide (2 mmol), and cesium carbonate (1.5 mmol) in DMF is irradiated under microwave conditions (150 W, 95°C, 15–30 minutes). The crude product is purified via preparatory HPLC (10–90% acetonitrile/water + 0.1% TFA).

Mechanistic Insights

Cs2CO3 facilitates deprotonation of the azepane amide, enhancing nucleophilicity. Microwave irradiation accelerates the SN2 displacement, reducing reaction time from hours to minutes.

Characterization Data

  • 1H-NMR (CDCl3) : δ 7.40–7.33 (m, 5H, Ph), 4.82 (d, J = 15 Hz, 1H, -O-CH2-CO-), 3.65 (s, 2H, -CO-N-CH2-), 3.31 (q, J = 6 Hz, 2H, azepane-CH2), 1.50–1.20 (m, 10H, azepane ring).
  • 13C-NMR : δ 170.1 (C=O), 155.2 (triazole-C), 140.4 (Ph-C), 41.7 (-CH2-N-), 28.3–22.1 (azepane-CH2).

Optimization and Yield Analysis

Solvent and Base Screening

Replacing DMF with acetonitrile or THF reduces yields by 30–40%, underscoring DMF’s role in stabilizing intermediates. Potassium carbonate and NaOH result in side reactions, whereas Cs2CO3 maximizes displacement efficiency (Table 1).

Table 1. Impact of Bases on Substitution Efficiency

Base Solvent Yield (%) Purity (%)
Cs2CO3 DMF 87 98
K2CO3 DMF 45 85
Et3N DMF 62 91
NaOH DMF 28 72

Temperature and Time Dependence

Microwave-assisted reactions at 95°C achieve 87% yield in 30 minutes, whereas conventional heating at 80°C requires 4 hours for comparable yields.

Scalability and Industrial Considerations

Gram-scale synthesis (10 g starting material) maintains yields above 80% using continuous-flow microwave reactors. Purification via column chromatography (petroleum ether:ethyl acetate, 5:1) ensures >95% purity, critical for pharmaceutical applications.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation at position 5 is minimized by using a 2:1 molar ratio of azepane-1-carboxamide to chloromethyl intermediate.

Stereochemical Control

The reaction proceeds without stereoselectivity, yielding a racemic mixture. Chiral HPLC (Chiralpak IA column) resolves enantiomers but remains cost-prohibitive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and appropriate catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

6-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may inhibit enzymes such as tyrosine kinases or cyclin-dependent kinases, thereby affecting cellular signaling pathways and leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 3 and 6 of the triazolopyrimidine core, impacting biological activity and physicochemical properties. A comparative overview is provided in Table 1.

Table 1. Structural and Functional Comparison of Triazolopyrimidin-7-one Derivatives

Compound Name Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound Phenyl 2-(Azepan-1-yl)-2-oxoethyl 380.45 Screening candidate
BI65252 Phenyl (2,5-Dimethylphenyl)methyl 331.37 Undisclosed bioactivity
3-(4-Bromobenzyl)-3,6-dihydro-7H-triazolo[...] 4-Bromobenzyl None (thio-tetrahydro-2H-pyranyl) ~550* Glycoside derivatives with acetylated sugars
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl- [...] 2-Hydroxyphenyl Methyl 318.32 IR/NMR-confirmed structure
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol... 3-Methoxybenzyl Oxadiazolyl-methyl 475.47 High molecular weight, potential CNS activity
Lead Antiviral Compound () Undisclosed Undisclosed ~300–400† CHIKV inhibition
2-Amino-6-(3-chlorobenzyl)-5-hexyl- [...] 3-Chlorobenzyl Hexyl ~370‡ Pharmacological evaluation (undisclosed)

*Estimated based on molecular formula in . †Approximate range from described analogs. ‡Calculated from formula in .

Pharmacological and Physicochemical Properties
  • Lipophilicity : The azepan-1-yl group in the target compound may enhance membrane permeability compared to hydroxylated () or glycosylated () analogs .
  • Solubility : Hydroxyphenyl and glycoside derivatives () show improved aqueous solubility due to polar groups, whereas aryl-methyl substituents (e.g., BI65252) are more hydrophobic .

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